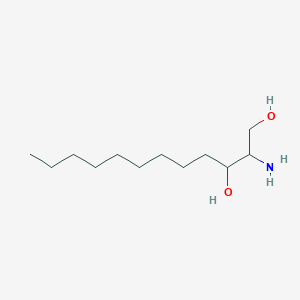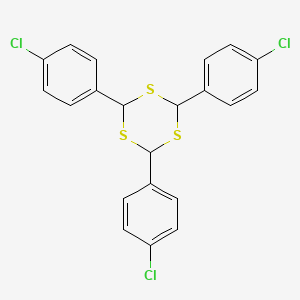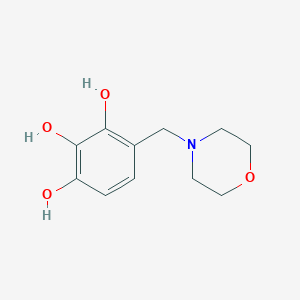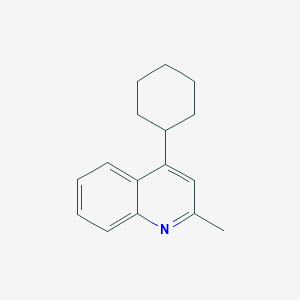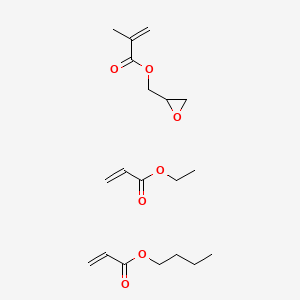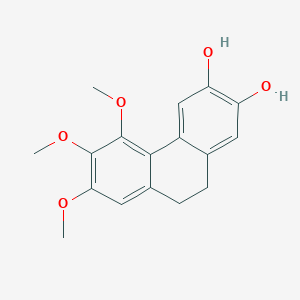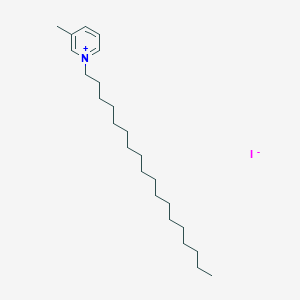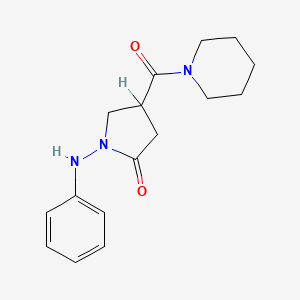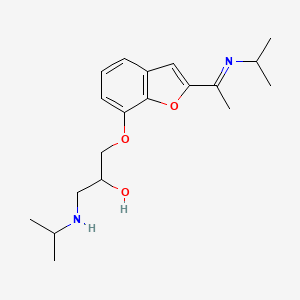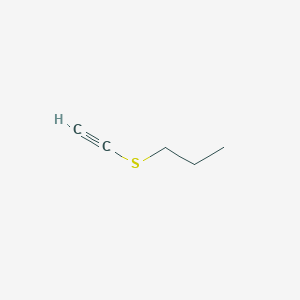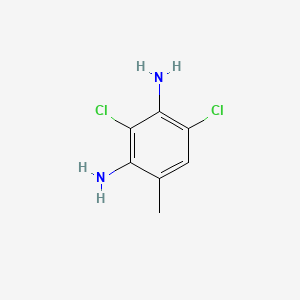
1,3-Benzenediamine, 2,4-dichloro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzenediamine, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 2,4-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 2,4-dichloro-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,3-Benzenediamine, 2,4-dichloro-6-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound has a similar structure but lacks the chlorine substituents, resulting in different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Another similar compound with the methyl group at a different position, leading to variations in its chemical behavior.
1,3-Benzenediamine, 2,4-dichloro-: This compound has the chlorine substituents but lacks the methyl group, affecting its overall properties.
Uniqueness
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
50694-81-0 |
|---|---|
Fórmula molecular |
C7H8Cl2N2 |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2,4-dichloro-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,10-11H2,1H3 |
Clave InChI |
MGLBJEAIHLGMRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


